molecular formula C15H15N3 B2607858 1-Phenethyl-1H-benzoimidazol-5-ylamine CAS No. 831204-36-5

1-Phenethyl-1H-benzoimidazol-5-ylamine

Cat. No.: B2607858
CAS No.: 831204-36-5
M. Wt: 237.306
InChI Key: UZAMFIGPCWZECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenethyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C15H15N3 It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of 1-Phenethyl-1H-benzoimidazol-5-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and phenethyl bromide.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. A base such as potassium carbonate is often used to facilitate the reaction.

    Synthetic Route: The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring. The final product is obtained after purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Phenethyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenethyl-1H-benzoimidazol-5-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenethyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

1-Phenethyl-1H-benzoimidazol-5-ylamine can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.

    5,6-Dimethylbenzimidazole: A component of vitamin B12, essential for human health.

    Benzimidazole: The parent compound, widely studied for its broad spectrum of biological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-(2-phenylethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAMFIGPCWZECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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